![molecular formula C13H18ClN3O4S B13517095 6-(2-Nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonanehydrochloride](/img/structure/B13517095.png)
6-(2-Nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonanehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-nitrobenzenesulfonyl)-2,6-diazaspiro[35]nonane hydrochloride is a spirocyclic compound that features a unique structural motif
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonane hydrochloride typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized by the condensation of appropriate amines with cyclic ketones or aldehydes under acidic or basic conditions.
Introduction of the Nitrobenzenesulfonyl Group: The nitrobenzenesulfonyl group can be introduced through a sulfonylation reaction using 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Hydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2-nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, bases such as sodium hydroxide.
Cyclization: Acidic or basic conditions, heat.
Major Products
Reduction: 6-(2-aminobenzenesulfonyl)-2,6-diazaspiro[3.5]nonane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Fused ring systems with potential biological activity.
Applications De Recherche Scientifique
6-(2-nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonane hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Chemical Biology: It serves as a probe to investigate cellular processes and pathways.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mécanisme D'action
The mechanism of action of 6-(2-nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The spirocyclic core provides structural rigidity, enhancing the binding affinity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-oxa-7-azaspiro[3.5]nonane: This compound features a similar spirocyclic core but lacks the nitrobenzenesulfonyl group.
tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride: This compound has a similar spirocyclic structure but with different functional groups.
Uniqueness
6-(2-nitrobenzenesulfonyl)-2,6-diazaspiro[3.5]nonane hydrochloride is unique due to the presence of the nitrobenzenesulfonyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and research tools.
Propriétés
Formule moléculaire |
C13H18ClN3O4S |
|---|---|
Poids moléculaire |
347.82 g/mol |
Nom IUPAC |
6-(2-nitrophenyl)sulfonyl-2,6-diazaspiro[3.5]nonane;hydrochloride |
InChI |
InChI=1S/C13H17N3O4S.ClH/c17-16(18)11-4-1-2-5-12(11)21(19,20)15-7-3-6-13(10-15)8-14-9-13;/h1-2,4-5,14H,3,6-10H2;1H |
Clé InChI |
QOYFBNBDFRFGOF-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CNC2)CN(C1)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


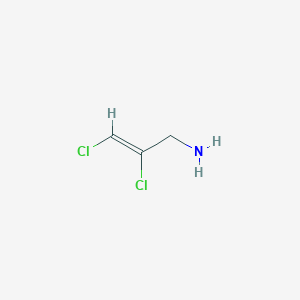


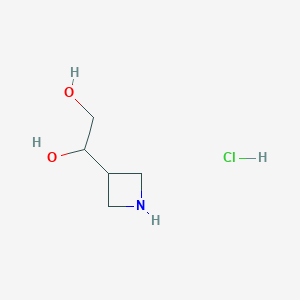
![1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid](/img/structure/B13517050.png)


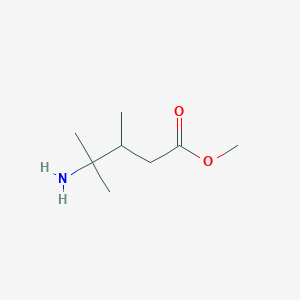
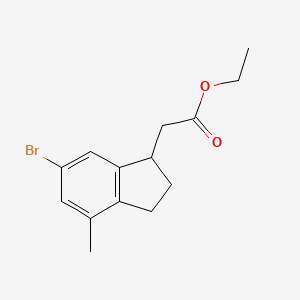
![Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate](/img/structure/B13517075.png)
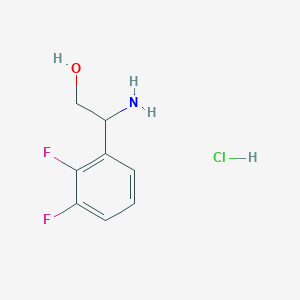

![(7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octanehydrochloride](/img/structure/B13517085.png)
![2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamidehydrochloride](/img/structure/B13517104.png)
